1-(1H-benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, and a cyanide group, which can significantly influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Construction of the pyrido[1,2-a][1,3]benzimidazole core: This involves cyclization reactions using appropriate aldehydes or nitriles.
Introduction of the cyanide group: This step can be performed using cyanogen bromide in acetonitrile solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amines.
Scientific Research Applications
1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes and receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Known for its broad range of biological activities.
Pyrido[1,2-a][1,3]benzimidazole: Shares structural similarities and pharmacological properties.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex structure, which combines multiple pharmacophores, potentially leading to enhanced biological activities and diverse applications.
Properties
Molecular Formula |
C28H29N5 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H29N5/c1-3-4-5-6-7-8-13-21-20(2)22(18-29)27-31-24-15-10-12-17-26(24)33(27)28(21)32-19-30-23-14-9-11-16-25(23)32/h9-12,14-17,19H,3-8,13H2,1-2H3 |
InChI Key |
LFTUVAZFWXEWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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